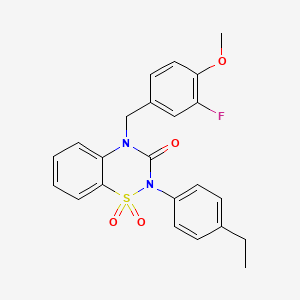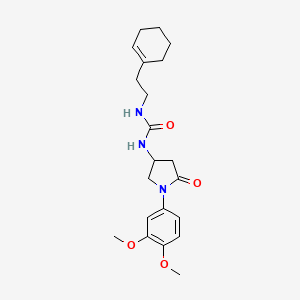
1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a useful research compound. Its molecular formula is C21H29N3O4 and its molecular weight is 387.48. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
One of the applications of urea derivatives is in the field of corrosion inhibition. Specifically, 1,3,5-triazinyl urea derivatives have shown efficacy as corrosion inhibitors for mild steel in acidic environments. These compounds demonstrate a mixed mode of inhibition, effectively reducing corrosion through strong adsorption on the steel surface, which leads to the formation of a protective layer. This action is attributed to the presence of active centers in the molecules that facilitate adsorption (Mistry et al., 2011).
Polymerization Catalyst
Another significant application is in polymerization processes. Dimeric zinc complexes have been utilized as active catalysts for the asymmetric alternating copolymerization of cyclohexene oxide and CO2. These complexes facilitate the formation of polymers with potential applications in various industries, highlighting the versatility of urea derivatives in catalyzing environmentally significant polymerization reactions (Nakano et al., 2003).
Acetylcholinesterase Inhibition
Urea derivatives have also been explored for their potential in medical applications, particularly as acetylcholinesterase inhibitors. This class of compounds, with optimized spacer lengths and conformational flexibility, has shown promise in inhibiting acetylcholinesterase activity. Such inhibitors are vital for developing treatments for diseases like Alzheimer's, where acetylcholinesterase activity is dysregulated (Vidaluc et al., 1995).
Synthesis of Cyclic Dipeptidyl Ureas
The synthesis of new classes of cyclic dipeptidyl ureas, such as 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, has been achieved through Ugi reactions. These compounds represent a novel class of pseudopeptidic triazines, hinting at potential applications in peptide research and drug development (Sañudo et al., 2006).
Nonpeptide Agonist Discovery
Urea derivatives have played a role in the discovery of nonpeptidic agonists for receptors like the urotensin-II receptor. These findings are crucial for pharmacological research, offering a new avenue for drug development and a better understanding of receptor-ligand interactions (Croston et al., 2002).
properties
IUPAC Name |
1-[2-(cyclohexen-1-yl)ethyl]-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O4/c1-27-18-9-8-17(13-19(18)28-2)24-14-16(12-20(24)25)23-21(26)22-11-10-15-6-4-3-5-7-15/h6,8-9,13,16H,3-5,7,10-12,14H2,1-2H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYQPWMZZSXAFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCCC3=CCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Cyclohex-1-en-1-yl)ethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3-Chloro-4-methylphenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2691921.png)
![tert-Butyl 4-{[(4-methylphenyl)carbamoyl]methyl}piperazine-1-carboxylate](/img/structure/B2691922.png)
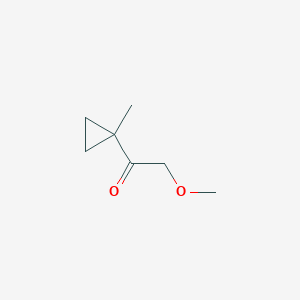
![3-[(2-chlorophenyl)methyl]-9-(3,4-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N-[2-(2-ethoxyphenyl)-4-oxochromen-7-yl]acetamide](/img/structure/B2691926.png)
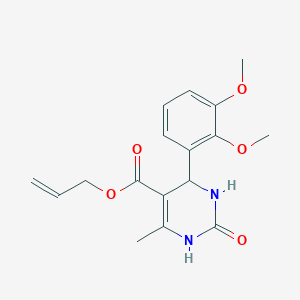
![2-[3-(4-chlorophenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]-N-(2-furylmethyl)acetamide](/img/structure/B2691929.png)
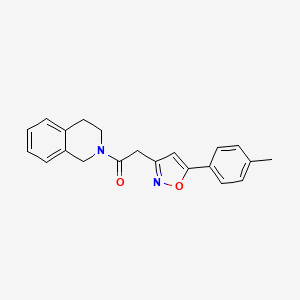
![3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2691933.png)
![N-[1-(dimethylamino)-3-methylbutan-2-yl]-3-(4-formyl-2-methoxyphenoxy)propanamide](/img/structure/B2691936.png)
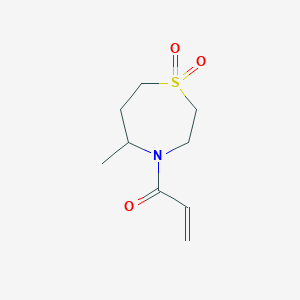
![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2691938.png)
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B2691942.png)
